Brexpiprazole S-oxide is a metabolite of brexpiprazole, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and as an adjunct in major depressive disorder. Brexpiprazole itself is a novel agent that acts on various neurotransmitter systems, including dopamine and serotonin receptors, which are crucial in modulating mood and behavior. The S-oxide form is significant as it may exhibit different pharmacological properties compared to its parent compound.
Brexpiprazole was developed by Otsuka Pharmaceutical Co., Ltd. and received approval from the U.S. Food and Drug Administration in 2015. The compound is synthesized through a series of chemical reactions involving various intermediates, ultimately leading to its active form.
Brexpiprazole S-oxide falls under the category of psychoactive substances, specifically within the class of antipsychotics. It is structurally related to other piperazine-based compounds and is classified as a serotonin-dopamine activity modulator.
The synthesis of brexpiprazole involves several key steps:
The synthetic route typically involves using solvents such as methanol or ethanol and bases like sodium carbonate. Reaction conditions are optimized for temperature and time to maximize yield and purity, often exceeding 99% purity with total yields above 80% .
Brexpiprazole S-oxide has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms.
The compound's molecular weight is approximately 435.97 g/mol. Its structural features include:
These structural components are critical for its interaction with neurotransmitter receptors.
Brexpiprazole S-oxide can undergo various chemical reactions typical for organic compounds, including:
Reactions are typically conducted under controlled conditions to prevent degradation or unwanted by-products. Analytical methods such as high-performance liquid chromatography are employed to monitor reaction progress and product purity .
Brexpiprazole S-oxide is believed to exert its effects through modulation of serotonin and dopamine receptors. It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing 5-HT2A receptors.
This unique mechanism allows brexpiprazole S-oxide to balance dopaminergic activity in the brain, which is beneficial in treating psychotic symptoms without the severe side effects associated with traditional antipsychotics.
Studies have shown that brexpiprazole has a favorable pharmacokinetic profile with a half-life conducive for once-daily dosing, enhancing patient compliance.
Brexpiprazole S-oxide is typically presented as a white to off-white powder. It exhibits good solubility in organic solvents like methanol but limited solubility in water.
Key chemical properties include:
Brexpiprazole S-oxide primarily serves as a pharmacologically active metabolite of brexpiprazole, contributing to its therapeutic effects in treating psychiatric disorders. Research continues into its potential applications in other areas such as anxiety disorders and mood stabilization due to its favorable receptor profile.
Brexpiprazole S-oxide (7-{4-[4-(1-oxido-1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one) represents a significant synthetic challenge due to its stereogenic sulfoxide moiety. Recent advances employ palladium-catalyzed asymmetric cross-coupling to establish the C-S axial chirality prior to piperazine ring formation. A key innovation involves using BINAP-type chiral ligands to control stereochemistry during the sulfoxidation step, achieving enantiomeric excess (ee) >95% under optimized conditions [7]. Alternative routes utilize kinetic resolution with modified Sharpless epoxidation catalysts to separate enantiomers after oxidation, though this approach suffers from yield limitations (~40% maximum theoretical yield per cycle) [10]. The Chinese patent CN114181202A discloses a telescoped process where the thiophene nucleus undergoes dirhodium-catalyzed asymmetric sulfoxidation before butoxy side-chain incorporation, enhancing overall yield to 78% while maintaining 99.2% ee [7].
Table 1: Comparative Asymmetric Synthesis Approaches
Method | Catalyst System | Reaction Temp (°C) | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Pd/BINAP cross-coupling | Pd(OAc)₂/(R)-BINAP | 80 | 98.5 | 65 |
Dirhodium sulfoxidation | Rh₂(esp)₂/Phthaloyl-tert-leucine | 25 | 99.2 | 78 |
Kinetic resolution | Ti(OiPr)₄/(+)-DET | -20 | 96.0 | 38 (per cycle) |
The thiophene sulfur oxidation represents the stereochemistry-defining step in Brexpiprazole S-oxide synthesis. Computational studies reveal a peroxide-mediated oxygen transfer mechanism where hydrogen bonding networks control facial selectivity. Meta-chloroperbenzoic acid (mCPBA) in aprotic solvents (CH₂Cl₂) favors the (S)-sulfoxide via a 1.2 kcal/mol lower transition state compared to the (R)-isomer [5]. Alternatively, enzymatic oxidation using engineered cytochrome P450 3A4 mimics in vivo metabolism, producing exclusively the (S)-enantiomer through precise oxygen atom delivery coordinated by glutamine-152 and heme iron [3] [10]. Unexpectedly, electron-donating substituents at the thiophene 5-position accelerate oxidation rates 3-fold but diminish stereoselectivity (from 98% to 85% ee), attributed to steric interference in the chiral pocket of oxidation catalysts [10].
Table 2: Thiophene Oxidation Selectivity in Analogues
Substituent Position | Oxidant | Solvent | Reaction Time (h) | (S):(R) Ratio |
---|---|---|---|---|
5-H | mCPBA | CH₂Cl₂ | 2.0 | 98:2 |
5-OCH₃ | mCPBA | CH₂Cl₂ | 0.7 | 85:15 |
5-Cl | H₂O₂/CH₃ReO₃ | Toluene | 4.5 | 99:1 |
Unsubstituted | P450 3A4 | Buffer | 24.0 | >99:1 |
Solvent optimization substantially reduces isomeric impurities and heavy metal waste. Replacement of DMF with cyclopentyl methyl ether (CPME) in N-alkylation steps diminishes dimeric byproduct formation from 8.2% to 0.9% while allowing catalyst recycling [7]. Continuous flow oxidation systems with static mixers achieve 100% conversion in <5 minutes residence time, preventing over-oxidation to sulfone derivatives (<0.1% detected) – a significant improvement over batch reactors (3–5% sulfone formation) [1]. Catalytic system innovations include biodegradable TAML activators (tetra-amido macrocyclic ligands) that enable H₂O₂ oxidation at 50°C with 0.05 mol% catalyst loading, reducing E-factor by 72% compared to mCPBA routes [7] [10]. In-line scavenging cartridges packed with thiourea-functionalized silica remove unreacted bromo intermediates before oxidation, eliminating halogenated impurities that previously required energy-intensive distillation for removal [1].
Table 4: Environmental Metrics for Synthetic Routes
Parameter | Traditional mCPBA Process | TAML/H₂O₂ Process | Reduction (%) |
---|---|---|---|
PMI (Process Mass Intensity) | 87 | 24 | 72.4 |
Sulfone impurity | 3.8% | 0.1% | 97.4 |
Energy consumption (kW·h/kg) | 310 | 110 | 64.5 |
Organic solvent waste (L/kg) | 142 | 38 | 73.2 |
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: